2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
CAS No.: 1201806-19-0
Cat. No.: VC2840863
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1201806-19-0 |
---|---|
Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone |
Standard InChI | InChI=1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,9,11-12H,1H3 |
Standard InChI Key | ROXUNLVBVNVHHH-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)C(O)O |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)C(O)O |
Introduction
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol. It is characterized by two hydroxyl groups and a methoxy group attached to a phenyl ring, contributing to its chemical reactivity and potential biological activities. This compound is primarily studied for its applications in chemistry, biology, and medicine, including potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties .
Chemical Data Table
Property | Value |
---|---|
Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
CAS Number | 1201806-19-0 |
Physical State | Solid at room temperature |
Solubility | Soluble in polar solvents |
Synthesis Methods
The synthesis of 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone can be achieved through several methods, often requiring careful control of temperature and time to optimize yield and purity. Solvents like glacial acetic acid can facilitate the reaction by providing a suitable medium for interaction among reactants.
Biological Activities
Research indicates that 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone exhibits various biological activities due to its hydroxyl and methoxy groups, which facilitate hydrogen bonding and electron donation. These interactions may influence pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.
Biological Activity Table
Activity | Description |
---|---|
Antimicrobial | Potential to inhibit microbial growth |
Antioxidant | Ability to neutralize free radicals |
Anti-inflammatory | Potential to reduce inflammation |
Anticancer | Potential to inhibit cancer cell growth |
Spectroscopic Analysis
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the presence of functional groups and structural integrity. These spectroscopic methods are crucial for understanding the compound's chemical structure and properties.
Applications and Future Research
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone has several scientific applications, particularly in the fields of chemistry, biology, and medicine. Further research is needed to fully explore its therapeutic potential and to develop efficient synthesis methods for large-scale production .
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